molecular formula C9H18N2 B8034521 [(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine

[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine

Cat. No.: B8034521
M. Wt: 154.25 g/mol
InChI Key: RPYFJVIASOJLJS-QPIHLSAKSA-N
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Description

[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine is a bicyclic amine compound known for its unique structural features and significant potential in various scientific fields. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts distinct chemical and physical properties. It is often studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Framework: The initial step involves the construction of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of Aminomethyl Group: The next step involves the introduction of the aminomethyl group at the desired position. This can be accomplished through a series of functional group transformations, such as halogenation followed by nucleophilic substitution with an amine.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine is used as a building block for the synthesis of complex molecules. Its rigid structure makes it an ideal candidate for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound is often used to study enzyme interactions and receptor binding due to its unique structural properties. It serves as a model compound for understanding the behavior of bicyclic amines in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit precisely into binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-2-Aza-bicyclo[2.2.1]hept-5-en-3-one
  • (1S,4R)-3-(Hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanamine

Uniqueness

[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine is unique due to its specific substitution pattern and the presence of both aminomethyl and methanamine groups. This dual functionality provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

[(1S,4R)-3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-5,10-11H2/t6-,7+,8?,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFJVIASOJLJS-QPIHLSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C(C2CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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